molecular formula C10H14BrN3 B1277337 5-Bromo-2-cyclohexylaminopyrimidine CAS No. 886366-17-2

5-Bromo-2-cyclohexylaminopyrimidine

Cat. No. B1277337
M. Wt: 256.14 g/mol
InChI Key: QRGGKWPYPCIJAD-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclohexylaminopyrimidine is a compound that falls within the broader class of pyrimidine derivatives, which are nitrogen-containing heterocyclic compounds. While the specific compound 5-Bromo-2-cyclohexylaminopyrimidine is not directly mentioned in the provided papers, related compounds such as 5-bromo-2-hydroxy pyrimidine and 5-bromo-2-iodopyrimidine are discussed, indicating the relevance of bromine substitution on the pyrimidine ring and its impact on the chemical and physical properties of these compounds .

Synthesis Analysis

The synthesis of brominated pyrimidine derivatives can be achieved through various methods. For instance, 5-bromo-2-iodopyrimidine is synthesized using selective palladium-catalyzed cross-coupling reactions, which is a method that could potentially be adapted for the synthesis of 5-Bromo-2-cyclohexylaminopyrimidine . Additionally, the synthesis of 5-substituted pyrimidine derivatives, including bromination, is described, which involves alkylation or cyclization reactions followed by treatment with bromotrimethylsilane and hydrolysis . These methods provide a foundation for the synthesis of various brominated pyrimidine compounds.

Molecular Structure Analysis

The molecular structure of brominated pyrimidines can be complex, as evidenced by the crystal and molecular structure analysis of (E)-5-(2-bromovinyl-2'-deoxyuridine), which shows conformational features similar to thymidine and a complicated three-dimensional hydrogen bond network . This suggests that the introduction of bromine and other substituents can significantly affect the molecular conformation and intermolecular interactions of pyrimidine derivatives.

Chemical Reactions Analysis

Brominated pyrimidines can undergo various chemical reactions, including palladium-catalyzed cross-coupling and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions are facilitated by the presence of halogen functionalities, which make these compounds versatile synthetic intermediates for further diversification. The reactivity of these compounds can be exploited in the synthesis of more complex molecules, including those with potential antiviral activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines can be studied using spectroscopic techniques such as FT-IR, FT-RAMAN, NMR, and UV–Vis. For example, 5-bromo-2-hydroxy pyrimidine has been investigated spectroscopically, revealing insights into its molecular geometry, vibrational wavenumbers, and electronic properties . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications in pharmaceuticals and chemical synthesis.

Scientific Research Applications

Antiviral Activity

5-Bromo-2-cyclohexylaminopyrimidine derivatives show promising applications in antiviral research. Hocková et al. (2003) explored 5-substituted pyrimidines, noting their significant inhibition of retrovirus replication in cell culture. The study highlights the potential of these compounds as antiviral agents, particularly against retroviruses such as HIV (Hocková et al., 2003).

DNA Replication Detection

Gratzner (1982) developed monoclonal antibodies specific for 5-bromodeoxyuridine, a compound related to 5-Bromo-2-cyclohexylaminopyrimidine. These antibodies can detect low levels of DNA replication in vitro, providing a useful tool for studying cell proliferation (Gratzner, 1982).

Mutagenic Effect Study

Freese (1959) investigated the mutagenic effects of various pyrimidine analogues, including 5-bromodeoxyuridine, on T4 phages. This research is foundational for understanding the genetic impact of these compounds (Freese, 1959).

Tracking DNA Synthesis

Cavanagh et al. (2011) discussed the use of 5-bromo-2-deoxyuridine (BrdU) for tagging and imaging DNA within cells, a method crucial for studies in fields like stem cell research and cancer biology. This underscores the role of brominated pyrimidines in advancing our understanding of cell biology (Cavanagh et al., 2011).

Photodynamic Therapy and DNA Interaction

Zeng and Wang (2006) explored the sequence-dependent formation of intrastrand crosslink products from UVB irradiation of DNA containing brominated pyrimidines. This research has implications for understanding the photosensitizing effects of these nucleosides in photodynamic therapy (Zeng & Wang, 2006).

Safety And Hazards

5-Bromo-2-cyclohexylaminopyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

5-bromo-N-cyclohexylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGGKWPYPCIJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407413
Record name 5-BROMO-2-CYCLOHEXYLAMINOPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-cyclohexylaminopyrimidine

CAS RN

886366-17-2
Record name 5-Bromo-N-cyclohexyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886366-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-BROMO-2-CYCLOHEXYLAMINOPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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